molecular formula C34H63N5O9 B1679556 Pepstatin A CAS No. 26305-03-3

Pepstatin A

Cat. No.: B1679556
CAS No.: 26305-03-3
M. Wt: 685.9 g/mol
InChI Key: FAXGPCHRFPCXOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pepstatin is synthesized through solid-phase peptide synthesis, which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis of statine, a key component of pepstatin, involves the reduction of a keto acid to a hydroxy acid, followed by the protection of the hydroxyl group and the coupling of the amino acid .

Industrial Production Methods

Industrial production of pepstatin typically involves fermentation using Actinomyces species, followed by extraction and purification. The fermentation process is optimized to maximize the yield of pepstatin, and the compound is purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Pepstatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Protease Inhibition

Pepstatin A is widely utilized in research settings to study protease mechanisms and functions. Its specificity for acid proteases makes it an essential tool in various applications:

  • Protein Purification : It protects proteins during isolation and purification processes.
  • Enzyme Mechanism Investigation : Researchers use this compound to elucidate the biological functions of specific proteases.
  • Affinity Chromatography : It aids in the classification and characterization of isolated proteases .

Osteoclast Differentiation Studies

Recent studies have demonstrated that this compound suppresses receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclast differentiation. This effect is dose-dependent and appears to be independent of cathepsin D activity. The mechanism involves the inhibition of extracellular signal-regulated kinase (ERK) signaling and decreased expression of nuclear factor of activated T cells c1 (NFATc1) .

Antimicrobial Properties

This compound has shown significant inhibitory effects against various pathogens:

  • Malaria : It inhibits plasmepsins in Plasmodium falciparum, preventing hemoglobin degradation and effectively killing malaria parasites both in vitro and in vivo .
  • Babesia Species : Studies indicate that this compound effectively inhibits the growth of Babesia bovis, Babesia bigemina, Babesia caballi, and Babesia equi in vitro .

HIV Protease Inhibition

This compound serves as a positive control in studies involving HIV-1 protease inhibition, demonstrating its potential role as an antiviral agent .

Case Studies

StudyFocusFindings
Osteoclast DifferentiationThis compound inhibits RANKL-induced osteoclast formation; affects ERK signaling pathway.
Malaria InhibitionThis compound effectively kills P. falciparum in vitro; cures infected mice in vivo.
Babesia InhibitionSignificant growth inhibition observed in multiple Babesia species with this compound treatment.

Mechanism of Action

Comparison with Similar Compounds

Pepstatin is unique among protease inhibitors due to its high potency and selectivity for aspartyl proteases. Similar compounds include:

Compared to these compounds, pepstatin is more selective for aspartyl proteases and has a higher binding affinity for these enzymes .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Pepstatin A, and how can researchers confirm its inhibitory effects on aspartic proteases?

this compound irreversibly inhibits aspartic proteases (e.g., cathepsin D, pepsin) by binding to their active sites, which contain two catalytic aspartate residues. To confirm inhibition, researchers should:

  • Perform in vitro enzyme activity assays using fluorogenic or chromogenic substrates (e.g., measuring cleavage rates via spectrophotometry).
  • Include negative controls (e.g., enzyme without inhibitor) and positive controls (e.g., a known protease inhibitor).
  • Validate specificity using knockout cell lines or siRNA silencing of target proteases .

Q. What are the optimal preparation and storage protocols for this compound to ensure experimental reproducibility?

  • Solubility : Dissolve in DMSO (10–20 mM stock) to avoid aggregation.
  • Storage : Aliquot and store at –20°C; avoid freeze-thaw cycles to prevent degradation.
  • Working concentration : Typically 1–10 µM in cell culture, adjusted based on target protease affinity and cell permeability .

Q. How should researchers design controls for autophagy studies using this compound in combination with other inhibitors (e.g., E 64d)?

  • Negative control : Untreated cells or vehicle control (DMSO).
  • Positive control : Cells treated with a lysosomal alkalinizing agent (e.g., chloroquine).
  • Combination control : Use E 64d (a cysteine protease inhibitor) alongside this compound to block both aspartic and cysteine proteases, ensuring complete autophagic flux inhibition. Validate via Western blot for LC3-II accumulation .

Q. Advanced Methodological Considerations

Q. How can batch-to-batch variability in this compound affect longitudinal studies, and what quality control measures are recommended?

  • Variability sources : Differences in peptide content, salt residues, or impurities due to limited QC in research-grade batches.
  • Mitigation strategies :

  • Request batch-specific Certificates of Analysis (CoA) from suppliers, including HPLC purity (>95%) and mass spectrometry (MS) data.
  • Normalize concentrations using peptide content analysis (e.g., amino acid analysis) for sensitive assays like surface plasmon resonance (SPR) .

Q. What experimental approaches can resolve contradictory findings in this compound efficacy across different cellular models?

  • pH dependency : Aspartic proteases require acidic environments (pH 3–5); verify lysosomal pH using pH-sensitive probes (e.g., LysoTracker).
  • Orthogonal assays : Compare enzyme inhibition (e.g., in vitro cathepsin D assay) with cellular readouts (e.g., amyloid-β degradation in neuronal models).
  • Meta-analysis : Systematically review literature to identify model-specific variables (e.g., cell type, incubation time) .

Q. Which structural biology techniques are most effective for studying this compound-protease interactions?

  • X-ray crystallography : Co-crystallize this compound with target proteases (e.g., HIV-1 protease) and solve structures using the CCP4 suite for refinement .
  • Molecular dynamics simulations : Analyze binding stability and hydrogen-bonding networks using software like GROMACS.
  • Cryo-EM : Resolve inhibitor-bound protease complexes in near-native states for large assemblies (e.g., γ-secretase) .

Q. How can researchers address off-target effects of this compound in proteome-wide studies?

  • Activity-based protein profiling (ABPP) : Use broad-spectrum probes (e.g., fluorophosphonates) to identify off-target serine hydrolases.
  • Dose-response analysis : Establish a concentration window where target protease inhibition occurs without significant off-target activity.
  • Genetic validation : Compare results in wild-type vs. protease-knockout models .

Properties

IUPAC Name

3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H63N5O9/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXGPCHRFPCXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H63N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860364
Record name N-(3-Methylbutanoyl)valyl-N-[1-({1-[(1-carboxy-2-hydroxy-5-methylhexan-3-yl)amino]-1-oxopropan-2-yl}amino)-3-hydroxy-6-methyl-1-oxoheptan-4-yl]valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26305-03-3
Record name Pepstatin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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